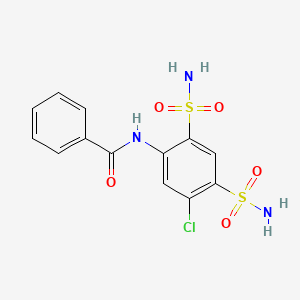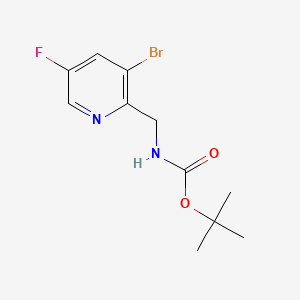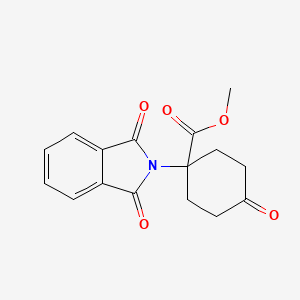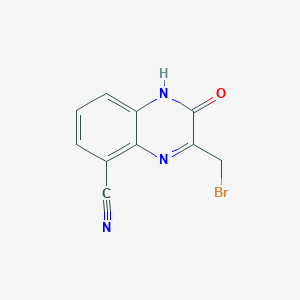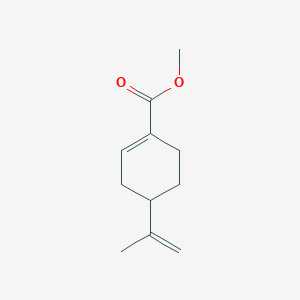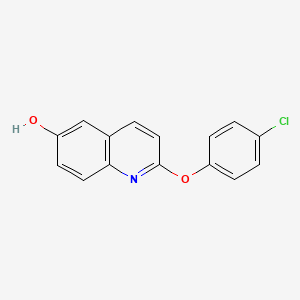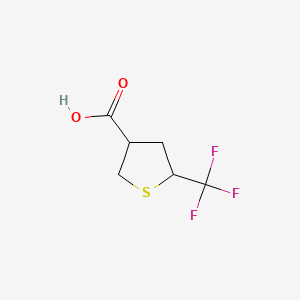
5-(Trifluoromethyl)thiolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)thiolane-3-carboxylic acid is a sulfur-containing heterocyclic compound with the molecular formula C6H7F3O2S. This compound is of significant interest due to its unique chemical properties, which include the presence of a trifluoromethyl group. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, making them valuable in various fields such as medicinal chemistry and agrochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)thiolane-3-carboxylic acid typically involves the reaction of cyclic keto sulfides with trifluoromethyltrimethylsilane (Ruppert–Prakash reagent). This reaction leads to the formation of trifluoromethyl-substituted hydroxysulfides, which can then undergo successive oxidation and dehydration reactions to yield the desired compound .
Industrial Production Methods: the use of trifluoromethyltrimethylsilane in large-scale reactions is a common approach in the synthesis of trifluoromethylated compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Trifluoromethyl)thiolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethyl-substituted cyclic unsaturated sulfones.
Reduction: Reduction reactions can convert the compound into different sulfur-containing derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like amines and 1,3-dipoles are commonly employed.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted cyclic unsaturated sulfones and various sulfur-containing derivatives .
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)thiolane-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other trifluoromethylated compounds.
Biology: The compound’s unique properties make it useful in studying biochemical processes involving sulfur-containing heterocycles.
Medicine: Its enhanced lipophilicity and metabolic stability make it a potential candidate for drug development.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)thiolane-3-carboxylic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl group increases the compound’s lipophilicity, facilitating its absorption and migration through biomembranes. This property also helps suppress potential side effects associated with metabolic processes .
Vergleich Mit ähnlichen Verbindungen
- 5-(Trifluoromethyl)-3-phenylisoxazole-4-carboxylic acid
- 4-(Trifluoromethyl)thiazole-5-carboxylic acid
- 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Comparison: Compared to these similar compounds, 5-(Trifluoromethyl)thiolane-3-carboxylic acid is unique due to its sulfur-containing heterocyclic structure. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry and agrochemistry .
Eigenschaften
Molekularformel |
C6H7F3O2S |
|---|---|
Molekulargewicht |
200.18 g/mol |
IUPAC-Name |
5-(trifluoromethyl)thiolane-3-carboxylic acid |
InChI |
InChI=1S/C6H7F3O2S/c7-6(8,9)4-1-3(2-12-4)5(10)11/h3-4H,1-2H2,(H,10,11) |
InChI-Schlüssel |
JBXRFMLFTNIYPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CSC1C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


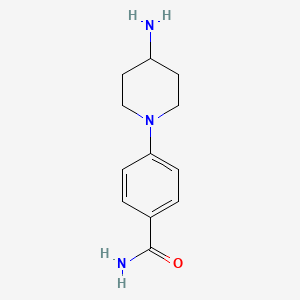
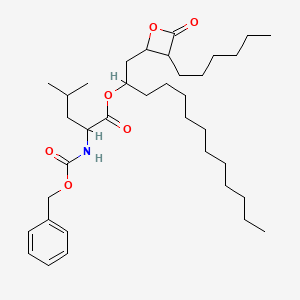
![7-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13896419.png)
![tert-butyl N-[(1S,2S,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B13896421.png)
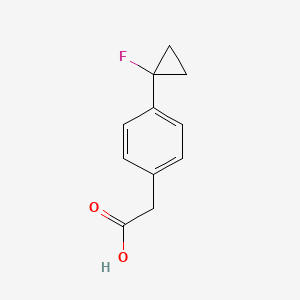
![6-Methoxythiazolo[5,4-C]pyridin-2-amine](/img/structure/B13896435.png)
![3-[[3-(Trifluoromethyl)phenyl]methylamino]propan-1-ol](/img/structure/B13896442.png)
